Diethyl 3-cyclopentene-1,1-dicarboxylate

Catalog No.
S700748
CAS No.
21622-00-4
M.F
C21H30N2O6
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 3-cyclopentene-1,1-dicarboxylate

CAS Number

21622-00-4

Product Name

Diethyl 3-cyclopentene-1,1-dicarboxylate

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid

Molecular Formula

C21H30N2O6

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(18(24)25)13-15-9-11-23(12-10-15)20(27)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)

InChI Key

OSWNGAXIPREVLH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O

Diethyl 3-cyclopentene-1,1-dicarboxylate is an organic compound with the molecular formula C11H16O4C_{11}H_{16}O_{4} and a molecular weight of approximately 212.242 g/mol. It is characterized by its structure, which features a cyclopentene ring with two ester functional groups attached to the first carbon of the dicarboxylic acid derivative. The compound has a boiling point of 245.0 ± 30.0 °C at 760 mmHg and a density of about 1.1 g/cm³ . Diethyl 3-cyclopentene-1,1-dicarboxylate is also known by its systematic name, cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester.

DECD itself does not have a known biological mechanism of action. Its significance lies in its use as a chemical intermediate for the synthesis of molecules with potential biological activities.

  • Flammability: DECD is likely flammable as most organic liquids are.
  • Skin and eye irritant: The ester groups might cause irritation upon contact with skin or eyes.
  • Inhalation hazard: Inhalation of vapors should be avoided, as it can irritate the respiratory tract.

Synthesis and Characterization:

Applications in Organic Chemistry:

Diethyl 3-cyclopentene-1,1-dicarboxylate serves as a versatile starting material for various organic transformations due to its reactive double bond and ester functionalities. Research studies have explored its use in:

  • Diels-Alder reactions: This cycloaddition reaction allows the formation of six-membered rings with high stereoselectivity. Diethyl 3-cyclopentene-1,1-dicarboxylate acts as a dienophile in these reactions, reacting with electron-rich dienes to form complex molecules [].
  • Decarboxylation: Removing the carboxyl groups (COOCH₂) can yield 3-cyclopentene-1-carboxylic acid or even 3-cyclopentene, which are valuable intermediates in organic synthesis [].
  • Hydrolysis: Cleaving the ester bonds can produce 3-cyclopentene-1,1-dicarboxylic acid, which also finds applications in organic chemistry [].

Other Potential Applications:

While less explored compared to the applications mentioned above, some studies have investigated the potential of Diethyl 3-cyclopentene-1,1-dicarboxylate in other areas:

  • Material science: Research suggests its use in the development of new polymers with specific properties [].
  • Medicinal chemistry: Preliminary studies have explored its potential as a precursor for the synthesis of biologically active molecules [].
Typical for esters and cyclic compounds. Notable reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, diethyl 3-cyclopentene-1,1-dicarboxylate can be hydrolyzed to yield 3-cyclopentene-1,1-dicarboxylic acid and ethanol.
  • Transesterification: This compound can react with alcohols to form different esters, which can be useful in synthetic organic chemistry.
  • Diels-Alder Reaction: The cyclopentene moiety allows for participation in Diels-Alder reactions, where it can act as a diene or dienophile, facilitating the formation of larger cyclic compounds.

Diethyl 3-cyclopentene-1,1-dicarboxylate can be synthesized through several methods:

  • Esterification: This involves reacting cyclopentene-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst to yield the diethyl ester.
  • Cyclization Reactions: Starting from suitable precursors, cyclization can be performed under controlled conditions to form the cyclopentene structure before esterification.

These synthesis methods highlight the versatility of diethyl 3-cyclopentene-1,1-dicarboxylate as an intermediate in organic synthesis.

Diethyl 3-cyclopentene-1,1-dicarboxylate serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It can be utilized in the synthesis of various pharmaceutical compounds due to its reactive functional groups.
  • Chemical Research: It is used in laboratories for developing new chemical entities and studying reaction mechanisms involving cyclic compounds.

  • Binding Affinities: Understanding how such compounds bind to enzymes or receptors may provide insights into their potential therapeutic uses.
  • Metabolic Pathways: Researching how these compounds are metabolized within biological systems could reveal their safety profiles and efficacy as drug candidates.

Further investigation into the interactions specific to diethyl 3-cyclopentene-1,1-dicarboxylate would enhance understanding of its biological implications.

Diethyl 3-cyclopentene-1,1-dicarboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Dimethyl 3-cyclopentene-1,1-dicarboxylateC9H12O4C_{9}H_{12}O_{4}Similar dicarboxylic structure but with methyl esters.
Diethyl maleateC8H12O4C_{8}H_{12}O_{4}Contains a double bond in a similar cyclic structure.
Diethyl fumarateC8H10O4C_{8}H_{10}O_{4}Another diene that participates in Diels-Alder reactions.

Uniqueness

Diethyl 3-cyclopentene-1,1-dicarboxylate is unique due to its specific cyclopentene framework combined with two ethyl ester groups. This structure allows it to participate in diverse

XLogP3

3.1

Dates

Last modified: 08-15-2023
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry

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